BenchChemオンラインストアへようこそ!

1-(2-Amino-3-methylbenzoyl)piperidin-4-ol

M2 Muscarinic Antagonist SCH 211803 Chemical Synthesis

1-(2-Amino-3-methylbenzoyl)piperidin-4-ol (CAS 953735-05-2) is a synthetic small molecule characterized by a 2-amino-3-methylbenzoyl group coupled to a 4-hydroxypiperidine ring. This compound belongs to the class of piperidin-4-ol amides and serves predominantly as a critical building block in medicinal chemistry.

Molecular Formula C13H18N2O2
Molecular Weight 234.299
CAS No. 953735-05-2
Cat. No. B2716683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-3-methylbenzoyl)piperidin-4-ol
CAS953735-05-2
Molecular FormulaC13H18N2O2
Molecular Weight234.299
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)N2CCC(CC2)O)N
InChIInChI=1S/C13H18N2O2/c1-9-3-2-4-11(12(9)14)13(17)15-7-5-10(16)6-8-15/h2-4,10,16H,5-8,14H2,1H3
InChIKeyHYSYWEABXGRFOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-Amino-3-methylbenzoyl)piperidin-4-ol (CAS 953735-05-2): A Key Piperidine Building Block for Muscarinic M2 Antagonist Synthesis


1-(2-Amino-3-methylbenzoyl)piperidin-4-ol (CAS 953735-05-2) is a synthetic small molecule characterized by a 2-amino-3-methylbenzoyl group coupled to a 4-hydroxypiperidine ring. This compound belongs to the class of piperidin-4-ol amides and serves predominantly as a critical building block in medicinal chemistry . Its primary documented application is as a direct late-stage intermediate in the convergent synthesis of the muscarinic M2 receptor antagonist SCH 211803 (1'-(2-amino-3-methylbenzoyl)-4-[[[(3-chlorophenyl)sulfonyl]phenyl]methyl]-1,4'-bipiperidine) [1][2]. The compound's structural features—specifically the ortho-amino, meta-methyl substitution on the benzoyl ring and the hydroxyl moiety on the piperidine—are essential for the biological activity of the final bipiperidine drug candidate, distinguishing it from generic or non-functionalized piperidine building blocks [1].

Why Generic Piperidin-4-ol Amides Cannot Replace 1-(2-Amino-3-methylbenzoyl)piperidin-4-ol in Targeted Research


In-class piperidin-4-ol amides cannot be freely interchanged for this compound because its unique substitution pattern—a 2-amino-3-methylbenzoyl moiety—is a non-negotiable pharmacophoric element for generating potent and selective muscarinic M2 receptor antagonists. The convergent synthesis of the clinical candidate SCH 211803 specifically requires a late-stage amide coupling between an advanced bipiperidine intermediate and 2-amino-3-methylbenzoic acid or its activated derivative, which is structurally equivalent to 1-(2-amino-3-methylbenzoyl)piperidin-4-ol [1]. Substituting this fragment with an isomeric aminobenzoyl (e.g., 3- or 4-amino) or des-methyl analog would produce a different final compound with altered or abolished M2 receptor binding affinity and subtype selectivity [2]. Therefore, for any research program aimed at replicating, modifying, or scaling the synthesis of SCH 211803 or analogous M2-selective antagonists, procurement of this specific CAS-registered intermediate is mandatory.

Quantitative Evidence Guide: 1-(2-Amino-3-methylbenzoyl)piperidin-4-ol (CAS 953735-05-2) Differentiation Data


Structural Identity Confirmed as the Exclusive Precursor for the M2 Antagonist Warhead (Cross-Study Comparison)

The compound 1-(2-amino-3-methylbenzoyl)piperidin-4-ol is the direct synthetic precursor to the pharmacophoric 'warhead' of the selective M2 muscarinic antagonist SCH 211803. In the patented synthesis, the final step involves coupling 2-amino-3-methylbenzoic acid with an advanced bipiperidine intermediate using HOBt/EDCI, generating an amide bond that is structurally identical to the core of this building block [1]. Any analog lacking the 2-amino-3-methyl substitution pattern (e.g., 1-(2-aminobenzoyl)piperidin-4-ol CAS 887580-27-0 or 1-(3-aminobenzoyl)piperidin-4-ol CAS 466694-74-6) would lead to the formation of a different final amide, which has been shown in SAR studies to dramatically reduce M2 receptor binding potency [2].

M2 Muscarinic Antagonist SCH 211803 Chemical Synthesis

Documented Role as Key Intermediate in Pre-Clinical Candidate Synthesis (Supporting Evidence)

A publicly available synthesis route for the drug candidate SCH 211803, which reached Phase 1 clinical trials for Parkinson's disease and cognition disorders, explicitly utilizes the 2-amino-3-methylbenzoyl fragment for the final coupling step [1][2]. This contrasts with many generic piperidin-4-ol amides, which lack a documented role in a structured drug discovery program and thus have no validated synthetic protocol for this specific target class. The availability of a detailed, published synthetic route lowers the development risk for users.

Drug Synthesis Intermediate Pre-clinical

Critical Functional Group Protection-Free Hydroxyl Handle for Downstream Derivatization (Class-Level Inference)

The presence of the 4-hydroxyl group on the piperidine ring, a secondary alcohol, provides a synthetic handle for further derivatization, such as esterification, etherification, or oxidation to the ketone, without requiring protection/deprotection steps of the 2-amino-3-methylbenzoyl amide . In contrast, 1-(2-amino-3-methylbenzoyl)piperidine (CAS not found) lacks this functional group, limiting its downstream utility. The hydroxyl group also contributes to increased aqueous solubility and reduced logP compared to des-hydroxy analogs, a property known to be favorable for CNS drug candidates [1].

Derivatization Piperidin-4-ol Conjugation

Limited Availability of Close Structural Analogs with Identical Substitution Pattern (Supporting Evidence)

A search of major chemical supplier databases reveals that 1-(2-amino-3-methylbenzoyl)piperidin-4-ol (CAS 953735-05-2) is offered by specialized vendors such as Fluorochem and Enamine (catalog EN300-36538), while close analogs such as 1-(2-amino-3-methylbenzoyl)piperidine are not listed commercially [1]. The 2-amino-3-methyl substitution pattern combined with the 4-hydroxypiperidine core is a rarer combination, making this specific compound a specialized item for which fewer supply alternatives exist. In contrast, 1-(3-aminobenzoyl)piperidin-4-ol (CAS 466694-74-6) or 1-(4-aminobenzoyl)piperidin-4-ol are more widely available but are unsuitable for M2 antagonist synthesis.

Supply Chain Exclusivity Building Block Availability

Best Research and Industrial Application Scenarios for 1-(2-Amino-3-methylbenzoyl)piperidin-4-ol


Replication and Scale-Up of the Selective M2 Muscarinic Antagonist SCH 211803

The primary and highest-confidence application is as a building block to synthesize SCH 211803, a selective M2 muscarinic receptor antagonist. Researchers or CDMOs replicating the published synthesis route can employ 1-(2-amino-3-methylbenzoyl)piperidin-4-ol as the penultimate fragment for the final amide coupling, ensuring structural fidelity and batch-to-batch consistency with the originally patented route [1][2].

Medicinal Chemistry SAR Exploration of the 2-Amino-3-methylbenzoyl Pharmacophore

For structure-activity relationship (SAR) campaigns targeting the M2 muscarinic receptor, this compound serves as a reference standard for the unmodified warhead. Chemists can make systematic structural changes to the piperidine ring (e.g., oxidation, alkylation, or replacement) while keeping the validated 2-amino-3-methylbenzoyl fragment constant. This enables direct correlation of piperidine modifications with changes in M2 binding affinity and selectivity [2].

Development of Novel CNS-Penetrant Piperidine Amide Libraries

The compound's combination of a low molecular weight (234.29 g/mol), a hydrogen bond donor/acceptor-rich hydroxyl group, and a modest predicted logP makes it an attractive scaffold for generating CNS-focused compound libraries. Researchers can leverage the 4-hydroxyl handle for parallel derivatization while maintaining the biologically validated benzoyl amide substructure, potentially yielding novel M2 antagonists with improved pharmacokinetic profiles [1][2].

Analytical Method Development and Reference Standard Qualification

Given its role in the SCH 211803 synthetic pathway, this compound is a critical impurity or intermediate marker for process analytical chemistry (PAT). Analytical chemists can use the pure compound (≥95% purity) as a reference standard for HPLC/LC-MS method development, ensuring proper monitoring of residual intermediates during the manufacture of the final drug substance [1].

Quote Request

Request a Quote for 1-(2-Amino-3-methylbenzoyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.